N'-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide
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Overview
Description
N’-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethoxyphenyl group and a fluorophenylmethyl group attached to an oxamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide typically involves a multi-step process. One common method includes the reaction of 2-ethoxyaniline with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with oxalyl chloride to yield the final oxamide product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for N’-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-methoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide
- N’-(2-ethoxyphenyl)-N-[(4-chlorophenyl)methyl]oxamide
- N’-(2-ethoxyphenyl)-N-[(4-bromophenyl)methyl]oxamide
Uniqueness
N’-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide stands out due to its specific combination of ethoxy and fluorophenyl groups, which may confer unique chemical and biological properties. This uniqueness can make it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-2-23-15-6-4-3-5-14(15)20-17(22)16(21)19-11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZOLHIJZPPLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367514 |
Source
|
Record name | N'-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6192-99-0 |
Source
|
Record name | N'-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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